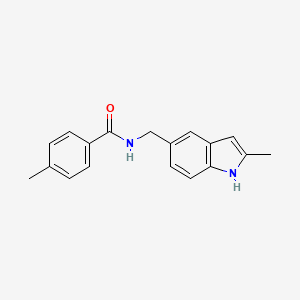

4-甲基-N-((2-甲基-1H-吲哚-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the role of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-substituted imidazolylbenzamides demonstrates the potential for creating selective class III electrophysiological agents, with some compounds showing comparable potency to clinically trialed agents . The synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst and its subsequent crystal growth using the slow evaporation solution technique exemplifies the methods used to obtain pure compounds for further study . Additionally, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide showcases the incorporation of radioisotopes for tracing and study purposes .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their properties and potential applications. Single-crystal X-ray diffraction has been used to determine the crystal structure of N-(4-methylbenzyl)benzamide, revealing an orthorhombic lattice and noncentrosymmetric space group, with intermolecular hydrogen bonds and weak interactions forming layers parallel to the a-axis . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating a triclinic system and providing detailed lattice constants . The crystal structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was also determined, with the molecule crystallizing in the triclinic system .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through various computational and experimental methods. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were investigated to estimate the molecule's reactivity . The synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and their screening for antimicrobial and antiproliferative activities demonstrate the potential chemical reactions these compounds can undergo and their biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are diverse and can be tailored for specific applications. The optical properties, such as transmittance, optical band gap, and UV cutoff wavelength of N-(4-methylbenzyl)benzamide, were determined through linear optical spectroscopy, and its photoluminescence emission spectrum was recorded . The dielectric properties and mechanical strength were also measured, indicating potential for multifunctional optical and piezoelectric applications . The thermal stability and melting point of these compounds are also of interest, as seen in the study of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, which showed a specific melting point range .

科学研究应用

抗癌活性

该化合物及其衍生物已被研究其抗癌特性。例如,一项研究合成了吲达帕胺的衍生物,包括与 4-甲基-N-((2-甲基-1H-吲哚-5-基)甲基)苯甲酰胺具有结构相似性的化合物。这些化合物,特别是标记为化合物 12 (SGK 266) 的一种化合物,对黑色素瘤细胞系表现出显着的促凋亡活性,并抑制了在癌症研究中相关的碳酸酐酶亚型 (Ö. Yılmaz 等人,2015)。

分子结构研究

该化合物的衍生物已被合成和表征,其分子结构通过 X 射线晶体学、核磁共振、红外光谱和质谱等各种技术进行分析。这有助于我们了解此类化合物的分子几何形状和相互作用潜力。一个例子是对两种 N-{[4-(3-芳基-4-悉诺尼亚胺)-5-硫代亚胺-1H-1,2,4-三唑-3-基]甲基}苯甲酰胺的研究,与所讨论的化合物密切相关,重点是了解它们的晶体结构和分子相互作用 (Chayanna Harish Chinthal 等人,2020)。

抑制和生物活性

该化合物及其衍生物已被探索其对某些酶或生物过程的抑制作用。例如,从涉及 4-(1H-吲哚-3-基)丁酸的过程合成的新型双杂环苯甲酰胺对碱性磷酸酶表现出有效的抑制作用。该研究的发现还包括了解抑制作用的动力学机制和计算方法,为潜在的治疗应用提供了见解 (M. Abbasi 等人,2019)。

超分子化学

该化合物的衍生物已被用于超分子化学领域,以了解非共价相互作用和凝胶化行为。该领域的研究所旨在阐明甲基官能度等分子特征在某些化合物凝胶化行为中的作用,有助于我们了解分子自组装及其应用 (P. Yadav & Amar Ballabh,2020)。

作用机制

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the treatment of different disorders .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that 4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide might interact with its targets in a similar way, leading to changes in cell behavior.

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways could lead to downstream effects relevant to these biological activities.

Result of Action

A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest potential anticancer activity.

未来方向

属性

IUPAC Name |

4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-3-6-15(7-4-12)18(21)19-11-14-5-8-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFUEJJNJKSHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)

![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)

![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)

![6-butyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000338.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)

![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)

![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)